molecular formula C14H17N3OS2 B285391 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide

カタログ番号: B285391
分子量: 307.4 g/mol
InChIキー: ZWJQGICZYQKFHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively researched in the field of oncology. It belongs to the class of compounds known as kinase inhibitors, which target enzymes involved in cell signaling pathways. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

作用機序

TAK-659 targets several kinases involved in cell signaling pathways, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell-specific kinase (TSK). By inhibiting these kinases, TAK-659 disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also suppresses the activation of B cells and T cells, which are involved in the immune response to cancer. TAK-659 has also been shown to reduce tumor growth and metastasis in animal models of cancer.

実験室実験の利点と制限

One advantage of TAK-659 is its high selectivity for its target kinases, which reduces the risk of off-target effects. However, like many kinase inhibitors, TAK-659 can have dose-limiting toxicities, such as gastrointestinal disturbances and hematological abnormalities. In addition, TAK-659 may have limited efficacy in certain types of cancer, depending on the specific signaling pathways involved.

将来の方向性

Future research on TAK-659 could focus on several areas, including:
1. Clinical trials to evaluate the safety and efficacy of TAK-659 in various types of cancer.
2. Identification of biomarkers that could predict response to TAK-659 and guide patient selection.
3. Development of combination therapies that could enhance the efficacy of TAK-659.
4. Investigation of the potential use of TAK-659 in other diseases, such as autoimmune disorders.
5. Optimization of the synthesis and formulation of TAK-659 to improve its pharmacokinetic and pharmacodynamic properties.

合成法

The synthesis of TAK-659 involves several steps, including the reaction of 2-bromo-4-tert-butylthiazole with sodium thiolate to form the thiol intermediate. This intermediate is then reacted with 2-chloro-N-(pyridin-2-yl)acetamide to produce TAK-659 in high yield and purity.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. In addition, TAK-659 has demonstrated synergistic effects when used in combination with other anticancer agents.

特性

分子式

C14H17N3OS2

分子量

307.4 g/mol

IUPAC名

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C14H17N3OS2/c1-14(2,3)10-8-19-13(16-10)20-9-12(18)17-11-6-4-5-7-15-11/h4-8H,9H2,1-3H3,(H,15,17,18)

InChIキー

ZWJQGICZYQKFHP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=CC=N2

正規SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=CC=N2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。